molecular formula C9H3ClFNS B12121038 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile

3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile

Cat. No.: B12121038
M. Wt: 211.64 g/mol
InChI Key: ZHBUUSZWHRAWIY-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluorobenzonitrile with sulfur and a chlorinating agent under specific conditions . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate (Cs2CO3) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, reagents, and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The benzothiophene ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-1-benzothiophene-2-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • 3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide
  • 3-Chloro-4-fluoro-1-benzothiophene-2-carboxylic acid
  • 3-Amino-1-benzothiophene-2-carbonitrile

Comparison: 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile is unique due to the presence of both chlorine and fluorine atoms on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, such as 3-chloro-4-fluoro-1-benzothiophene-2-carboxamide and 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid, the carbonitrile group provides distinct electronic properties and potential for further functionalization .

Properties

IUPAC Name

3-chloro-4-fluoro-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClFNS/c10-9-7(4-12)13-6-3-1-2-5(11)8(6)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBUUSZWHRAWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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